An In-depth Technical Guide to the Fundamental Properties of 2-Pentyn-1-ol
An In-depth Technical Guide to the Fundamental Properties of 2-Pentyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, spectroscopic data, and synthetic methodologies for 2-Pentyn-1-ol. The information is intended to support research and development activities, particularly in the fields of organic synthesis and medicinal chemistry.
Chemical and Physical Properties
2-Pentyn-1-ol is a five-carbon acetylenic alcohol with a terminal hydroxyl group.[1] Its structure, containing both a hydrophilic alcohol group and a hydrophobic alkyl chain with a carbon-carbon triple bond, makes it a versatile intermediate in organic synthesis.[1]
Table 1: Chemical Identifiers and Nomenclature for 2-Pentyn-1-ol
| Identifier Type | Value |
| IUPAC Name | pent-2-yn-1-ol[2][3] |
| CAS Number | 6261-22-9[3][4] |
| Molecular Formula | C₅H₈O[3][4] |
| Synonyms | 2-Pentynol, 2-Pentynyl alcohol, 1-Hydroxy-2-pentyne[4] |
| InChI | InChI=1S/C5H8O/c1-2-3-4-5-6/h6H,5H2,2H2,1H3 |
| InChIKey | WLPYSOCRPHTIDZ-UHFFFAOYSA-N[5] |
| SMILES | CCC#CCO[2] |
Table 2: Physicochemical Properties of 2-Pentyn-1-ol
| Property | Value |
| Molecular Weight | 84.12 g/mol [3][4] |
| Appearance | Clear, colorless to pale yellow liquid[4] |
| Density | 0.909 g/mL at 25 °C[6][7] |
| Boiling Point | 84-85 °C at 57 mmHg[6][7] |
| Refractive Index | n20/D 1.452[6][7] |
| Flash Point | 58 °C (136.4 °F) - closed cup[6][7] |
Spectroscopic Data
The following tables summarize the key spectroscopic features of 2-Pentyn-1-ol, crucial for its identification and characterization.
Table 3: ¹H NMR Spectral Data of 2-Pentyn-1-ol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.2 | d | 2H | -CH₂OH |
| ~2.2 | tq | 2H | -C≡C-CH₂-CH₃ |
| ~1.1 | t | 3H | -CH₂-CH₃ |
| (variable) | s | 1H | -OH |
Table 4: ¹³C NMR Spectral Data of 2-Pentyn-1-ol
| Chemical Shift (δ) ppm | Assignment |
| ~86 | -C≡C-CH₂OH |
| ~78 | -C≡C-CH₂-CH₃ |
| ~51 | -CH₂OH |
| ~21 | -CH₂-CH₃ |
| ~14 | -CH₃ |
Table 5: Infrared (IR) Spectroscopy Data of 2-Pentyn-1-ol
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300 (broad) | O-H stretch (alcohol) |
| ~2970, ~2880 | C-H stretch (alkane) |
| ~2250 | C≡C stretch (alkyne) |
| ~1020 | C-O stretch (primary alcohol) |
Table 6: Mass Spectrometry (MS) Data of 2-Pentyn-1-ol
| m/z | Interpretation |
| 84 | [M]⁺ (Molecular ion) |
| 83 | [M-H]⁺ |
| 55 | [M - CH₂OH]⁺ |
| 53 | [C₄H₅]⁺ |
| 41 | [C₃H₅]⁺ |
| 39 | [C₃H₃]⁺ |
Experimental Protocols
Synthesis of 2-Pentyn-1-ol
A common method for the synthesis of 2-Pentyn-1-ol involves the alkylation of a smaller acetylenic alcohol. The following protocol is a generalized procedure based on literature precedents.[8]
Reaction Scheme:
Materials:
-
Propargyl alcohol
-
Ethyl bromide
-
Strong base (e.g., n-butyllithium, sodium amide)
-
Anhydrous aprotic solvent (e.g., THF, diethyl ether)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve propargyl alcohol in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78 °C with a dry ice/acetone bath).
-
Slowly add the strong base to the solution to deprotonate the terminal alkyne.
-
After the addition is complete, allow the mixture to stir at low temperature for a specified time to ensure complete deprotonation.
-
Slowly add ethyl bromide via the dropping funnel.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of the quenching solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over the drying agent.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
Purification by Fractional Distillation
Due to its relatively low boiling point, 2-Pentyn-1-ol can be effectively purified by fractional distillation under reduced pressure.[9][10]
Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Vacuum source
Procedure:
-
Set up the fractional distillation apparatus.
-
Place the crude 2-Pentyn-1-ol in the round-bottom flask with a few boiling chips.
-
Apply a vacuum and begin to heat the flask gently.
-
Collect the forerun, which will contain lower-boiling impurities.
-
As the temperature stabilizes at the boiling point of 2-Pentyn-1-ol at the given pressure, collect the main fraction in a clean receiving flask.
-
Monitor the temperature closely; a drop in temperature indicates that the main fraction has been collected.
-
Discontinue heating and carefully release the vacuum.
Analytical Characterization by Gas Chromatography (GC)
The purity of 2-Pentyn-1-ol can be assessed using gas chromatography.
Typical GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms).
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium or Nitrogen.
Biological Activity and Applications
2-Pentyn-1-ol serves as a valuable building block in the synthesis of more complex molecules.[1] It has been utilized as a starting material in the total synthesis of natural products, such as (-)-muricatacin.[4][7] Additionally, it finds application in the flavor and fragrance industry.
Recent studies on related alkynol-containing natural products have suggested that the alkynol functional group can act as a reactive handle for targeting specific biological macromolecules. For instance, some alkynol natural products have been shown to target and inhibit aldehyde dehydrogenase 2 (ALDH2) in cancer cells through irreversible binding to the active site.[11] While the specific biological activity of 2-Pentyn-1-ol has not been extensively characterized, its structural motif suggests potential for further investigation in the context of drug discovery, particularly in the design of covalent inhibitors.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of 2-Pentyn-1-ol.
Caption: Logical relationships of 2-Pentyn-1-ol's core properties and applications.
References
- 1. 2-Penten-1-ol | C5H10O | CID 5364920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Pentyn-1-ol | C5H8O | CID 80421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. 2-Pentyn-1-ol, 2-Pentynol, Pent-2-yn-1-ol, 2-Pentyne-1-ol, 1-Hydroxy-2-pentyne, 6261-22-9, Pentyn, Mumbai, India [jaydevchemicals.com]
- 5. 2-Pentyn-1-ol(6261-22-9) 13C NMR spectrum [chemicalbook.com]
- 6. 2-Pentyn-1-ol 98 6261-22-9 [sigmaaldrich.com]
- 7. 2-Pentyn-1-ol 98 6261-22-9 [sigmaaldrich.com]
- 8. WO2011015623A2 - Process for the manufacture of 2-pentyn-1-ol - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. chembam.com [chembam.com]
- 11. researchgate.net [researchgate.net]


